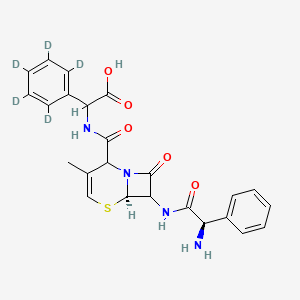

D-(-)-2-Phenylglycine cephalexinate-d5

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H24N4O5S |

|---|---|

Molecular Weight |

485.6 g/mol |

IUPAC Name |

2-[[(6R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carbonyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

InChI |

InChI=1S/C24H24N4O5S/c1-13-12-34-23-18(27-20(29)16(25)14-8-4-2-5-9-14)22(31)28(23)19(13)21(30)26-17(24(32)33)15-10-6-3-7-11-15/h2-12,16-19,23H,25H2,1H3,(H,26,30)(H,27,29)(H,32,33)/t16-,17?,18?,19?,23-/m1/s1/i3D,6D,7D,10D,11D |

InChI Key |

CWJGISLUQBVHBI-FDSYUDBOSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)O)NC(=O)C2C(=CS[C@H]3N2C(=O)C3NC(=O)[C@@H](C4=CC=CC=C4)N)C)[2H])[2H] |

Canonical SMILES |

CC1=CSC2C(C(=O)N2C1C(=O)NC(C3=CC=CC=C3)C(=O)O)NC(=O)C(C4=CC=CC=C4)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of D 2 Phenylglycine Cephalexinate D5

Stereoselective Synthesis of D-(-)-2-Phenylglycine as a Chiral Building Block

D-(-)-2-Phenylglycine (D-Phg) is a non-proteinogenic α-amino acid of significant industrial importance, primarily serving as a key side-chain precursor for the synthesis of numerous semi-synthetic β-lactam antibiotics, such as ampicillin (B1664943) and cephalexin (B21000). nih.govresearchgate.net The biological activity of these antibiotics is critically dependent on the specific (R)- or D-configuration of the phenylglycine moiety. Consequently, developing efficient and highly selective methods to produce enantiomerically pure D-Phg is a major focus of chemical and biotechnological research. google.com Currently, worldwide production of D-Phg exceeds 5,000 tons annually, utilizing a variety of synthetic strategies. nih.gov

Enzymatic Resolution Techniques for D-Phenylglycine Enantiomers

Enzymatic resolution is a widely used industrial method for separating enantiomers from a racemic mixture. This technique leverages the high stereoselectivity of enzymes to catalyze a reaction on only one of the two enantiomers, allowing for their subsequent separation.

One established method involves the kinetic resolution of a racemic mixture of N-acetyl-DL-phenylglycine using an aminoacylase. chemicalbook.com Hog kidney acylase I, for instance, specifically hydrolyzes the L-enantiomer (N-acetyl-L-phenylglycine) into L-phenylglycine and an acetyl group. researchgate.netepa.gov The unreacted N-acetyl-D-phenylglycine can then be separated and hydrolyzed chemically (e.g., using an acid) to yield the desired D-phenylglycine with a high enantiomeric excess. researchgate.net

Another powerful enzymatic approach utilizes nitrilases or a combination of nitrile hydratase and amidase. In the chemoenzymatic Strecker synthesis, benzaldehyde, ammonia, and cyanide react to form racemic 2-amino-2-phenylacetonitrile (B102233) (phenylglycinonitrile). frontiersin.org A highly (R)-specific nitrilase can then selectively hydrolyze the (R)-phenylglycinonitrile directly to (R)-phenylglycine (D-Phg), while the unreacted (S)-nitrile can racemize in situ under alkaline conditions, enabling a dynamic kinetic resolution with theoretical yields approaching 100%. frontiersin.org Alternatively, a two-step enzymatic cascade can be employed where a nitrile hydratase first converts the D-phenylglycine nitrile to D-phenylglycine amide, which is then used in subsequent reactions. nih.govresearchgate.net

Table 1: Enzymatic Resolution Strategies for D-Phenylglycine

| Enzyme Class | Specific Enzyme Example | Substrate | Key Transformation | Result |

|---|---|---|---|---|

| Acylase | Hog Kidney Acylase I | N-acetyl-DL-phenylglycine | Enantiospecific hydrolysis of the L-form | Unreacted N-acetyl-D-phenylglycine is isolated and then hydrolyzed to D-Phg (>95% e.e.). researchgate.net |

| Nitrilase | Nitrilase from Pseudomonas fluorescens EBC191 (variant) | rac-Phenylglycinonitrile | Direct, (R)-selective hydrolysis of the nitrile to a carboxylic acid | (R)-Phenylglycine (D-Phg) is produced with high enantiomeric excess (≥95% e.e.). frontiersin.org |

| Nitrile Hydratase | From Rhodococcus rhodochrous | D-Phenylglycine nitrile | Hydration of the nitrile to an amide | D-Phenylglycine amide is formed for use in subsequent enzymatic steps. nih.gov |

Asymmetric Catalysis in Phenylglycine Production

Asymmetric catalysis offers a more direct route to enantiomerically pure compounds by guiding a reaction to form one enantiomer preferentially. nih.gov This approach avoids the resolution of racemic mixtures and the loss of 50% of the material inherent in classical resolution. For phenylglycine synthesis, several asymmetric catalytic strategies have been explored.

The asymmetric Strecker reaction, a cornerstone of amino acid synthesis, can be rendered diastereoselective by using a chiral auxiliary. For example, (R)-phenylglycine amide itself can serve as a chiral auxiliary. When reacted with an aldehyde and cyanide, it forms diastereomeric aminonitrile products. Through a process of in situ crystallization-induced asymmetric transformation, one diastereomer can be selectively precipitated and isolated with high diastereomeric ratios (>99:1). researchgate.net

Another approach involves the catalytic asymmetric hydrogenation of prochiral precursors like α-imino esters using chiral transition metal complexes, such as those based on rhodium or iridium with chiral phosphine (B1218219) ligands. nih.govacs.org Furthermore, the development of chiral phase-transfer catalysts has enabled the asymmetric alkylation of glycine (B1666218) Schiff base derivatives, providing a versatile route to various α-aryl amino acids, including phenylglycine. koreascience.kr

Fermentative Production of D-Phenylglycine

As an environmentally friendly and sustainable alternative to chemical synthesis from petrochemical feedstocks, fermentative production of D-Phg using metabolically engineered microorganisms is gaining significant traction. nih.govresearchgate.net This approach aims to produce D-Phg directly from simple carbon sources like glucose.

Since no natural biosynthetic pathway for phenylglycine was known to exist in common industrial microbes, researchers have constructed artificial pathways. researchgate.net One successful strategy implemented in Escherichia coli begins with phenylpyruvate, a natural intermediate in the L-phenylalanine pathway. researchgate.netnih.gov An artificial three-step cascade is introduced, consisting of:

Hydroxymandelate synthase (HmaS) from Amycolatopsis orientalis, which converts phenylpyruvate to mandelate (B1228975).

Hydroxymandelate oxidase (Hmo) from Streptomyces coelicolor, which oxidizes mandelate to phenylglyoxylate (B1224774).

A stereoinverting D-hydroxyphenylglycine aminotransferase (HpgAT) from Pseudomonas putida, which converts phenylglyoxylate to D-phenylglycine. nih.govsigmaaldrich.com

By expressing the genes for these three enzymes in E. coli strains already optimized for L-phenylalanine production, researchers have achieved the first complete fermentative production of D-Phg from glucose. researchgate.netnih.gov Similar strategies involving the expression of synthetic D-Phg operons have been successfully applied in actinomycete hosts like Streptomyces pristinaespiralis and Streptomyces lividans. nih.govresearchgate.net

Table 2: Engineered Fermentative Pathway for D-Phenylglycine

| Enzyme | Gene Source | Reaction Step |

|---|---|---|

| Hydroxymandelate synthase (HmaS) | Amycolatopsis orientalis | Phenylpyruvate → Mandelate |

| Hydroxymandelate oxidase (Hmo) | Streptomyces coelicolor | Mandelate → Phenylglyoxylate |

| D-Hydroxyphenylglycine aminotransferase (HpgAT) | Pseudomonas putida | Phenylglyoxylate → D-Phenylglycine |

Deuteration Strategies for Selective Labeling at the -d5 Positions

The synthesis of D-(-)-2-Phenylglycine-d5 requires the specific replacement of the five hydrogen atoms on the aromatic phenyl ring with deuterium (B1214612) atoms. This can be achieved either by direct hydrogen-deuterium exchange on a suitable substrate or by building the molecule from a deuterated starting material. acs.org

Hydrogen-Deuterium Exchange Reactions for Specific Deuterium Incorporation

Hydrogen-deuterium exchange (HDE) is a powerful technique for introducing deuterium into a molecule. wikipedia.org The process involves the substitution of a C-H bond with a C-D bond in the presence of a deuterium source, most commonly deuterium oxide (D₂O). mdpi.com The reaction can be facilitated using various catalysts.

Metal-Catalyzed Exchange: Heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts based on iridium, rhodium, or ruthenium are highly effective for HDE. nih.govyoutube.com For aromatic systems, these catalysts can activate C-H bonds, allowing for exchange with deuterium. For example, a palladium catalyst can be used with D₂O, where D₂ gas is generated in situ from the reaction of D₂O with an additive like aluminum metal, to facilitate the exchange. nih.gov The regioselectivity of the exchange (i.e., which hydrogens are replaced) depends on the catalyst, directing groups on the substrate, and reaction conditions like temperature and pH. acs.orgacs.org

Acid/Base Catalysis: Acid-catalyzed exchange can promote deuteration at electron-rich positions on an aromatic ring, while base-catalyzed exchange targets more acidic protons. mdpi.com For a phenyl ring, achieving complete d5-labeling often requires forcing conditions and a suitable catalyst.

The HDE reaction would typically be performed on D-phenylglycine itself or a stable precursor to introduce the five deuterium atoms onto the phenyl ring.

Synthesis via Deuterated Starting Materials and Intermediates

An alternative and often more selective method for preparing specifically labeled compounds is to use a starting material in which the deuterium atoms are already incorporated. acs.org This bottom-up approach provides excellent control over the position and level of deuteration.

For the synthesis of D-phenylglycine-d5, a logical starting material is benzene-d6. Benzene-d6 can be converted into benzaldehyde-d5 through a Friedel-Crafts acylation followed by reduction. This deuterated aldehyde is a versatile intermediate. nih.govnih.gov Benzaldehyde-d5 can then be used in the aforementioned Strecker synthesis: reaction with KCN/NH₃ yields racemic 2-amino-2-phenylacetonitrile-d5. This intermediate can then be subjected to enzymatic resolution with an (R)-selective nitrilase to produce the final desired product, D-(-)-2-Phenylglycine-d5, with high isotopic and enantiomeric purity. frontiersin.org This multi-step pathway, while longer, avoids potential issues with incomplete or non-selective exchange that can occur with HDE reactions. rsc.org

Optimization of Deuterium Incorporation Efficiency and Positional Specificity

The synthesis of D-(-)-2-Phenylglycine-d5, where the five hydrogen atoms of the phenyl ring are replaced with deuterium, requires precise control over the isotopic exchange reaction to ensure high incorporation efficiency and positional specificity. Catalytic hydrogen-deuterium (H-D) exchange is a prominent method for achieving such labeling on aromatic rings.

One effective method involves the use of a Platinum-on-Carbon (Pt/C) catalyst in the presence of deuterium oxide (D₂O) and a hydrogen source. mdpi.com This system has been shown to efficiently deuterate electron-rich aromatic nuclei under relatively mild conditions. For a substrate like phenylglycine, the reaction conditions, including temperature, catalyst loading, and reaction time, would need to be optimized to maximize the incorporation of deuterium onto the phenyl ring while minimizing any potential side reactions or degradation of the amino acid. The use of deuterated trifluoroacetic acid (CF₃COOD) in conjunction with a palladium catalyst has also been demonstrated as a powerful method for H-D exchange on aromatic amides and amino acids, offering ortho-selective deuteration. labmanager.com

The positional specificity, ensuring that deuteration occurs exclusively on the phenyl ring and not at the α-carbon, is crucial. The choice of catalyst and reaction conditions plays a significant role in directing the exchange to the desired positions. For instance, certain catalysts may favor exchange at the benzylic position, which would be undesirable in this case. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for confirming the extent and position of deuterium incorporation. escholarship.orghmdb.caescholarship.org High-resolution mass spectrometry is also employed to determine the isotopic enrichment of the final product. nih.gov

| Parameter | Condition | Rationale |

| Catalyst | Pt/C or Pd/C | Efficient for H-D exchange on aromatic rings. |

| Deuterium Source | D₂O | A readily available and effective source of deuterium. |

| Solvent | D₂O or deuterated trifluoroacetic acid | Provides the deuterium for exchange and acts as the reaction medium. |

| Temperature | 80°C - 130°C | Elevated temperatures can increase the rate of exchange, but must be controlled to prevent degradation. |

| Reaction Time | Several hours | Sufficient time is required to achieve high levels of deuterium incorporation. |

| Analytical Control | NMR Spectroscopy, Mass Spectrometry | To verify the position and efficiency of deuterium labeling. |

Chemical Synthesis Routes to Cephalexin Backbone Formation

The core of the cephalexin molecule is the 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) backbone. A common and industrially significant route to 7-ADCA involves the chemical ring expansion of penicillin G. google.comresearchgate.netgoogle.com This multi-step process is a cornerstone of semi-synthetic cephalosporin (B10832234) production.

The synthesis typically begins with the oxidation of penicillin G potassium salt to its sulfoxide (B87167). nih.gov This step is crucial for activating the penicillin molecule for the subsequent ring expansion. The oxidation can be achieved using various oxidizing agents, with careful control of reaction conditions to maximize the yield of the desired sulfoxide.

Following oxidation, the penicillin G sulfoxide undergoes a thermally or acid-catalyzed ring expansion to yield a cephalosporin derivative. This rearrangement transforms the five-membered thiazolidine (B150603) ring of penicillin into the six-membered dihydrothiazine ring characteristic of cephalosporins. musechem.comnih.gov The resulting product, phenylacetyl-7-ADCA (G-7-ADCA), retains the phenylacetyl side chain from the original penicillin G. researchgate.net

The final step in the formation of the 7-ADCA backbone is the cleavage of the phenylacetyl side chain. This is often accomplished enzymatically using penicillin G acylase, which selectively hydrolyzes the amide bond, leaving the desired 7-ADCA nucleus. researchgate.net This chemoenzymatic approach, combining chemical synthesis with a biocatalytic step, is a widely used industrial process. google.comnih.gov

| Step | Reactant | Key Transformation | Product |

| 1. Oxidation | Penicillin G | Oxidation of the sulfur atom in the thiazolidine ring. | Penicillin G sulfoxide |

| 2. Ring Expansion | Penicillin G sulfoxide | Rearrangement of the bicyclic system. | Phenylacetyl-7-ADCA (G-7-ADCA) |

| 3. Deacylation | Phenylacetyl-7-ADCA | Enzymatic cleavage of the phenylacetyl side chain. | 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) |

Conjugation Chemistry: Formation of D-(-)-2-Phenylglycine Cephalexinate-d5 Conjugate

The final step in the synthesis of this compound is the formation of an amide bond between the deuterated D-(-)-2-Phenylglycine-d5 precursor and the 7-ADCA backbone. This conjugation can be achieved through both chemical and enzymatic methods.

In the chemical approach, the carboxylic acid of the protected D-(-)-2-Phenylglycine-d5 is activated to facilitate the reaction with the amino group of 7-ADCA. This activation can be achieved using various coupling reagents commonly employed in peptide synthesis. The amino group of the phenylglycine moiety must be protected during this step to prevent self-condensation. Following the coupling reaction, a deprotection step is necessary to yield the final product.

Enzymatic synthesis offers a greener and more efficient alternative to chemical conjugation. mdpi.comnih.gov Penicillin G acylase, the same enzyme used for the deacylation of G-7-ADCA, can also catalyze the reverse reaction, the acylation of 7-ADCA with an activated derivative of D-(-)-2-Phenylglycine-d5, such as its methyl ester. mdpi.comhmdb.ca This kinetically controlled synthesis is highly stereospecific and can be performed in aqueous media under mild conditions. The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its reuse, which is a key principle of green chemistry. nih.gov The efficiency of this enzymatic coupling is influenced by factors such as pH, temperature, and the ratio of the substrates. nih.govnih.gov While no specific studies on the kinetic isotope effect of using D-(-)-2-Phenylglycine-d5 in this reaction are available, the change in mass of the side chain is unlikely to significantly alter the enzymatic reaction kinetics.

Green Chemistry Principles in the Synthesis of Labeled β-Lactam Derivatives

The application of green chemistry principles to the synthesis of pharmaceuticals, including isotopically labeled compounds, is a growing area of focus aimed at reducing the environmental impact of these processes. rsc.orgresearchgate.net The synthesis of this compound can incorporate several green chemistry strategies.

The use of biocatalysis, particularly enzymatic reactions, is a cornerstone of green chemistry in β-lactam synthesis. nih.gov As mentioned, the enzymatic synthesis of both the 7-ADCA backbone and the final conjugation step avoids the use of harsh chemical reagents, reduces waste generation, and often proceeds with high selectivity under mild, aqueous conditions. rsc.orgmdpi.com The use of immobilized enzymes further enhances the sustainability of the process by allowing for catalyst recycling. nih.gov

Solvent selection is another critical aspect of green chemistry. The ideal solvent should be non-toxic, biodegradable, and have a low environmental impact. ubc.cawhiterose.ac.uknih.gov In the enzymatic synthesis of cephalexin, the use of aqueous media is a significant advantage over traditional organic solvents. rsc.org Research into the use of alternative green solvents, such as ionic liquids, has also shown promise in improving the efficiency and sustainability of these reactions. nih.gov

Advanced Analytical Characterization Techniques for D 2 Phenylglycine Cephalexinate D5 in Research Applications

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Labeling Pattern Confirmation

High-Resolution Mass Spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds like D-(-)-2-Phenylglycine cephalexinate-d5. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of elemental compositions and the differentiation of isotopologues. medchemexpress.comresearchgate.net

Quantification of Deuterium (B1214612) Incorporation via Mass Spectrometry

A primary application of HRMS in the analysis of this compound is the verification and quantification of deuterium incorporation. researchgate.netmedchemexpress.com This is crucial to ensure the standard's suitability for quantitative studies, as a high degree of isotopic enrichment is required to prevent interference with the non-labeled analyte. nih.gov

The process involves acquiring a full-scan mass spectrum of the deuterated compound. The high resolution of the instrument allows for the separation of the isotopic peaks corresponding to the different numbers of deuterium atoms (isotopologues). medchemexpress.com By integrating the ion intensities of each isotopologue, the percentage of deuterium incorporation can be accurately calculated. researchgate.net For this compound, which has five deuterium atoms on the phenyl ring of the phenylglycine moiety, HRMS can confirm the distribution of d0 to d5 species. medchemexpress.com A certificate of analysis for a related compound, D-α-Phenyl-glycine-d5, indicates an isotopic enrichment of 98.70%, a level of purity that is essential for its role as an internal standard. medchemexpress.com

Table 1: Illustrative HRMS Data for Isotopic Purity Assessment of a Deuterated Standard

| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| d0 | 347.0940 | 347.0942 | 0.5 |

| d1 | 348.0998 | 348.1001 | 1.0 |

| d2 | 349.1056 | 349.1059 | 2.5 |

| d3 | 350.1114 | 350.1118 | 5.0 |

| d4 | 351.1172 | 351.1175 | 15.0 |

| d5 | 352.1230 | 352.1233 | 76.0 |

| Note: The data in this table is illustrative and based on general principles of isotopic enrichment analysis for a d5-labeled compound. Actual values would be determined from experimental data. |

Fragmentation Pattern Analysis for Deuterium Site Elucidation

Tandem mass spectrometry (MS/MS) experiments performed on an HRMS platform are instrumental in confirming the location of the deuterium labels within the molecule. medchemexpress.com By inducing fragmentation of the parent ion and analyzing the masses of the resulting fragment ions, it is possible to deduce which parts of the molecule retain the deuterium atoms.

For this compound, the five deuterium atoms are located on the phenyl ring of the D-(-)-2-phenylglycine side chain. scbt.com The fragmentation of cephalosporins is well-documented and typically involves cleavage of the β-lactam ring and the side chains. researchgate.neticm.edu.plnih.gov In the case of this compound, fragment ions containing the phenylglycine moiety would exhibit a mass shift of +5 Da compared to the corresponding fragments from the non-deuterated analogue. For instance, a key fragment in the mass spectrum of cephalexin (B21000) is the phenylglycyl moiety. For the d5-labeled compound, this fragment would be observed at a higher m/z, confirming the site of deuteration.

Table 2: Predicted Key Fragment Ions in HRMS/MS of this compound

| Fragment Description | Predicted m/z (Non-deuterated) | Predicted m/z (d5-labeled) | Mass Shift (Da) |

| [Phenylglycine side chain+H]+ | 152.0706 | 157.1021 | +5 |

| [Cephalexin core - H2O]+ | 329.0832 | 334.1147 | +5 |

| [M+H]+ | 348.1013 | 353.1328 | +5 |

| Note: The predicted m/z values are based on the known fragmentation of cephalexin and the location of the deuterium labels on the phenylglycine moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure, conformation, and dynamic behavior of molecules. researchgate.netresearchgate.net For this compound, various NMR experiments are employed to confirm its structure and the position of the deuterium labels.

Deuterium NMR (²H NMR) for Direct Observation of Labeled Positions

Deuterium NMR (²H or D-NMR) is a highly specific technique for the direct detection of deuterium atoms in a molecule. nih.gov While less sensitive than proton NMR, it provides an unambiguous confirmation of deuteration at specific sites. nih.gov In the ²H NMR spectrum of this compound, a signal would be expected in the aromatic region, corresponding to the five deuterium atoms on the phenyl ring. The chemical shift of this signal would be very similar to that of the corresponding protons in the ¹H NMR spectrum. nih.gov The presence of a single, albeit potentially broad, resonance in the aromatic region of the ²H NMR spectrum would provide direct evidence of the successful labeling of the phenyl group.

Proton NMR (¹H NMR) for Solvent Isotope Effect and Indirect Structural Probing

Table 3: Expected ¹H NMR Chemical Shift Changes in this compound (in DMSO-d6)

| Proton | Expected Chemical Shift (ppm) in Cephalexin | Expected Observation in d5-labeled analogue |

| Phenyl-H | ~7.3-7.5 | Signal absent or significantly reduced |

| H-6 | ~5.0 | Signal present |

| H-7 | ~5.5 | Signal present |

| CH3 | ~2.0 | Signal present |

| NH2 | Variable | Signal present |

| Note: Chemical shifts are approximate and can vary based on solvent and concentration. The key diagnostic feature is the absence of the phenyl proton signals. |

The use of deuterated solvents in NMR is standard practice to avoid large solvent signals that would obscure the analyte's signals. nih.gov Any residual proton signals from the deuterated solvent can serve as a reference. Furthermore, subtle changes in the chemical shifts of protons near the deuteration site, known as isotopic shifts, can sometimes be observed and provide further structural information.

Multi-dimensional NMR for Complex System Characterization

For complex molecules or mixtures, one-dimensional NMR spectra can be crowded and difficult to interpret due to overlapping signals. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve these ambiguities. researchgate.netlgcstandards.com

COSY experiments identify protons that are coupled to each other, helping to establish connectivity within spin systems.

HSQC correlates protons directly to the carbons they are attached to, providing a map of C-H bonds.

HMBC reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular skeleton and confirming the position of substituents.

In the context of this compound, these techniques would be used to definitively assign all the proton and carbon signals of the cephalexin core, confirming its structural integrity. For example, an HMBC experiment would show correlations from the H-7 proton to the carbonyl carbon of the phenylglycine side chain, confirming the amide linkage. The absence of correlations from any phenyl protons would further verify the site of deuteration. These advanced NMR methods, combined with HRMS, provide a comprehensive characterization of this compound, ensuring its quality and reliability for its intended research applications.

Chromatographic Methodologies for Purity and Isotopic Integrity Assessment

Chromatographic techniques are fundamental in the separation and quantification of this compound from complex mixtures, ensuring the accuracy and reliability of research findings. These methods are adept at assessing both the chemical purity by separating it from other related substances and its isotopic integrity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalytical Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the bioanalysis of cephalosporins and their related compounds. nih.gov Its application is critical for determining the concentration of these compounds in biological matrices such as plasma and serum. iosrjournals.orgnih.gov

In a typical LC-MS/MS setup for the analysis of cephalosporin-related compounds, a C18 reversed-phase column is often employed for chromatographic separation. iosrjournals.orgresearchgate.net The mobile phase composition is optimized to achieve symmetric peak shapes, good resolution, and short run times. nih.gov For instance, a mobile phase consisting of a mixture of water, methanol (B129727), and acetonitrile (B52724) at a controlled pH can be effective. researchgate.net

Mass spectrometric detection, particularly using an electrospray ionization (ESI) source in positive ion mode, offers high selectivity and sensitivity. nih.gov The optimization of MS parameters, including capillary voltage, cone voltage, and desolvation temperature, is crucial for achieving a strong and stable signal. Multiple Reaction Monitoring (MRM) is a common acquisition mode that enhances selectivity by monitoring specific precursor-to-product ion transitions. nih.gov For cephalexin, a related compound, specific MRM transitions have been identified and utilized for quantification.

The use of a deuterated internal standard like this compound is essential in quantitative bioanalysis to correct for matrix effects and variations in sample processing and instrument response. nih.gov The extraction of the analyte and the internal standard from biological samples is often achieved through solid-phase extraction (SPE) or protein precipitation. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Cephalosporin (B10832234) Analysis

| Parameter | Typical Setting |

| Chromatography | |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Water:Methanol:Acetonitrile (e.g., 60:20:20 v/v/v), pH 4 researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Injection Volume | 20 µL |

| Column Temperature | 22°C |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Capillary Voltage | 3.00 kV |

| Cone Voltage | 17.0 V (for cephalexin) |

| Source Temperature | 110°C |

| Desolvation Temperature | 250°C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |

These parameters provide a framework for developing a robust and sensitive LC-MS/MS method for the analysis of this compound. The high resolving power of this technique is particularly important for the isolation and quantification of compounds at ultra-trace levels in clinical research. iosrjournals.org

Chiral Chromatography for Enantiomeric Purity Evaluation

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography is the gold standard for separating and quantifying enantiomers. For compounds containing a phenylglycine moiety, such as this compound, ensuring the correct stereochemistry is crucial.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common approach for enantiomeric separation. researchgate.net Various types of CSPs are available, including those based on cyclodextrins, which have shown effectiveness in separating the enantiomers of various drugs. mdpi.com The choice of the chiral selector and the mobile phase composition are critical for achieving optimal separation. mdpi.com

Another approach involves pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column, such as a C18 column. nih.gov This method has been successfully applied to determine the enantiomeric purity of other pharmaceutical compounds. nih.gov

Capillary Electrophoresis (CE) with a chiral selector added to the background electrolyte is another powerful technique for enantiomeric purity analysis. mdpi.com Cyclodextrins are frequently used as chiral selectors in CE. mdpi.com

Table 2: Research Findings on Chiral Separation of Related Compounds

| Technique | Chiral Selector/Stationary Phase | Key Findings |

| HPLC | Chiral Crown Ether Coated on ODS Column | Demonstrated the potential for separating phenylglycine enantiomers. researchgate.net |

| CZE | Sulfated-β-cyclodextrin (S-β-CD) | Successfully used for the enantiomeric purity determination of several drugs. mdpi.com |

| RP-HPLC | Pre-column derivatization to form diastereomers | A sensitive and specific method for determining enantiomeric purity. nih.gov |

These findings highlight the various strategies available for the critical task of evaluating the enantiomeric purity of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a non-destructive means to obtain a "molecular fingerprint" of a compound. These techniques are valuable for confirming the identity of this compound and for studying its molecular structure and intermolecular interactions.

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra are unique to the compound's molecular structure and can be used for identification by comparing the spectrum to a reference.

For cephalosporins, characteristic vibrational bands can be assigned to specific functional groups. For instance, in a related cephalosporin, ceftriaxone, prominent vibrational modes include the C-S stretch and C-N stretch, as well as bands associated with the carboxylate and amide groups. researchgate.net Quantitative analysis of cephalosporins in solid mixtures has been successfully performed using both IR and Raman spectroscopy. researchgate.net

FTIR spectra of D-phenylglycine, a component of the target molecule, show characteristic absorption bands that can be used for its identification. nih.gov Similarly, Raman spectral studies of D-phenylglycinium perchlorate (B79767) have provided detailed information on its vibrational modes. researchgate.net

Table 3: Key Vibrational Bands for Related Cephalosporin and Phenylglycine Compounds

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| Ceftriaxone | Raman | 674, 719 | C-S stretch researchgate.net |

| Ceftriaxone | Raman | 880-1096 | C-N stretch researchgate.net |

| Ceftriaxone | Raman | 1356 | Carboxylate (COO⁻) mode researchgate.net |

| Ceftriaxone | Raman | 1491 | Amide II vibration researchgate.net |

The study of the vibrational spectra of this compound can provide valuable insights into its solid-state structure and any potential intermolecular interactions, such as hydrogen bonding. researchgate.net These spectroscopic techniques, therefore, play a crucial role in the comprehensive characterization of this important research compound.

Mechanistic and Biochemical Interaction Studies with D 2 Phenylglycine Cephalexinate D5 Analogs

Investigation of Molecular Binding to Penicillin-Binding Proteins (PBPs) in Model Systems

Penicillin-binding proteins (PBPs) are the primary targets of β-lactam antibiotics, including cephalosporins. nih.gov These bacterial enzymes are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. nih.gov By acylating the active site of PBPs, β-lactams inhibit their function, leading to cell wall defects and ultimately, bacterial cell death. khanacademy.org The affinity and rate of this binding are critical determinants of an antibiotic's efficacy.

The interaction of cephalosporins with PBPs can be influenced by the structure of the side chains attached to the cephem nucleus. Different cephalosporins exhibit varying affinities for the different PBPs within a single bacterial species, which can correlate with their specific morphological effects on the bacteria. nih.gov For instance, high affinity for PBP3 in Escherichia coli is often associated with the formation of filamentous cells. youtube.com

The binding of a β-lactam antibiotic to a PBP is a covalent interaction that can be characterized by kinetic parameters such as the acylation rate constant (k₂) and the dissociation constant (Kᵢ). These parameters can be determined through various in vitro assays, often using purified PBPs and radiolabeled or fluorescently tagged antibiotics. nih.gov Studies on non-deuterated cephalosporins have established a range of affinities for different PBPs. For example, in Staphylococcus aureus, mutations in PBPs can lead to reduced acylation rates or increased deacylation rates, contributing to resistance. nih.govresearchgate.net

For D-(-)-2-Phenylglycine cephalexinate-d5, a key area of investigation would be to compare its PBP binding kinetics with its non-deuterated counterpart. The deuterium (B1214612) substitution is not at a position directly involved in the cleavage of the β-lactam ring. Therefore, a significant primary kinetic isotope effect is not expected in the acylation step. However, secondary kinetic isotope effects could subtly influence the binding affinity and reaction rates.

Table 1: Hypothetical Kinetic Parameters for the Interaction of Cephalexin (B21000) and its d5-Analog with a Model PBP This table presents hypothetical data based on established principles for illustrative purposes, as direct experimental values for this compound are not readily available in the cited literature.

| Compound | PBP Target | k₂ (M⁻¹s⁻¹) | Kᵢ (μM) |

|---|---|---|---|

| Cephalexin | PBP2a (S. aureus) | 1.5 x 10³ | 150 |

| This compound | PBP2a (S. aureus) | 1.4 x 10³ | 145 |

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. nih.gov A primary KIE is observed when the bond to the isotope is broken in the rate-determining step, while a secondary KIE results from isotopic substitution at a position not directly involved in bond cleavage. nih.gov For this compound, the deuterium atoms are located on the phenyl ring of the side chain, which is not directly broken during the acylation of PBPs.

Therefore, any observed KIE would be secondary in nature. Secondary KIEs are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). These effects arise from changes in the vibrational frequencies of bonds upon moving from the ground state to the transition state. While direct experimental data for this compound is not available, studies on other systems have shown that β-secondary deuterium isotope effects can provide insight into the structure of the transition state. nih.gov An inverse effect (kH/kD < 1) for the acylation step would suggest a transition state with a more tetrahedral character at the carbonyl carbon of the β-lactam ring. nih.gov

Studies on β-Lactamase Hydrolysis Mechanisms and Deuterium Influence

The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. nih.govyoutube.com These enzymes are broadly classified into serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B). researchgate.net The mechanism of serine β-lactamases involves a two-step process of acylation and deacylation. biorxiv.org

The rate of hydrolysis of cephalosporins by β-lactamases is highly dependent on the specific enzyme and the structure of the cephalosporin (B10832234). nih.gov For example, some dual-action cephalosporins are readily hydrolyzed by certain β-lactamases like TEM-3, but not significantly by others such as TEM-1 and AmpC. nih.gov

The deuteration in this compound is on the phenylglycine side chain, which is not the site of enzymatic cleavage. As with PBP binding, any effect on the hydrolysis rate would likely be a secondary KIE. The magnitude and direction of this effect would depend on how the vibrational modes of the C-D bonds influence the stability of the transition state during hydrolysis. It is plausible that deuteration could lead to a slight decrease in the rate of hydrolysis, which could potentially enhance the antibiotic's effectiveness against β-lactamase-producing bacteria.

Table 2: Illustrative Hydrolysis Rates of Cephalexin and its d5-Analog by a Model β-Lactamase This table presents hypothetical data based on established principles for illustrative purposes, as direct experimental values for this compound are not readily available in the cited literature.

| Substrate | β-Lactamase Type | Relative Hydrolysis Rate (%) |

|---|---|---|

| Cephalexin | Class A (e.g., TEM-1) | 100 |

| This compound | Class A (e.g., TEM-1) | ~95 |

In addition to being substrates, some β-lactams can act as inhibitors of β-lactamases. drugs.com The inhibitory potential is often related to the stability of the acyl-enzyme intermediate. If deuteration in this compound were to stabilize the acyl-enzyme complex, it could potentially enhance its inhibitory activity against certain β-lactamases. This would be a desirable trait, as it would effectively turn the antibiotic into a β-lactamase inhibitor, protecting itself and other co-administered β-lactams from degradation. However, without experimental data, this remains a theoretical possibility.

Cellular Permeation and Efflux Mechanisms in In Vitro Bacterial Models

For an antibiotic to reach its PBP targets in Gram-negative bacteria, it must first cross the outer membrane. nih.gov This permeation often occurs through porin channels. nih.gov Once inside the periplasmic space, the antibiotic can be subject to efflux pumps, which actively transport a wide range of substrates, including antibiotics, out of the cell. nih.govnih.gov These pumps are a significant cause of multidrug resistance. nih.govnih.gov

The effect of deuteration on the passive diffusion through porins is expected to be minimal, as this process is primarily governed by size, shape, and charge. nih.gov However, the interaction with active efflux pumps could be more sensitive to the subtle changes in molecular properties induced by deuteration. Efflux pumps can exhibit remarkable substrate specificity, and even minor structural modifications can alter recognition and transport efficiency. It is conceivable that the deuteration in this compound could lead to either increased or decreased efflux, depending on the specific pump and the nature of the drug-pump interaction. A decrease in efflux would lead to higher intracellular concentrations of the antibiotic, thereby enhancing its efficacy.

Conformational Dynamics and Hydrogen Bonding Network Analysis via Computational Chemistry

Computational chemistry provides powerful tools to investigate the structural and dynamic properties of molecules at an atomic level. For complex pharmaceutical compounds like this compound, these methods offer insights into their behavior that are often inaccessible through experimental techniques alone. By simulating the molecule's movements and calculating its electronic properties, researchers can understand how isotopic substitution, such as the introduction of deuterium, influences its biological activity.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can reveal the conformational flexibility, stability, and intermolecular interactions of a compound like deuterated cephalexin. While specific MD studies on this compound are not prevalent in public literature, extensive research on cephalexin and other cephalosporin analogs provides a strong basis for understanding its dynamics.

MD simulations of cephalosporin derivatives, such as cefixime (B193813) and ceftriaxone, when bound to biological targets, have been used to assess the stability of the resulting complex. nih.gov Parameters like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory to quantify this stability. nih.govplos.org RMSD measures the average deviation of the molecule's backbone atoms from a reference structure, with lower values indicating greater stability. nih.gov RMSF, on the other hand, highlights the flexibility of individual residues or parts of the molecule. nih.govplos.org

Hydrogen bonds play a critical role in the interaction of cephalosporins with their biological targets, such as penicillin-binding proteins (PBPs) and β-lactamases. nih.govresearchgate.net MD simulations allow for a detailed analysis of these hydrogen bonds, including their distances, angles, and lifetimes. In studies of cephalosporin analogs, key hydrogen bonding interactions are often observed between the carbonyl groups of the β-lactam ring, the carboxylate group, and the amino acid residues in the active site of target enzymes. nih.govresearchgate.net For instance, in the hydrolysis of cephalexin by metallo-β-lactamases, interactions with residues like Lys211 are crucial for the reaction mechanism. nih.gov

The table below presents hypothetical, yet representative, data that would be expected from an MD simulation analysis of a cephalexin analog, illustrating the types of insights gained from such studies.

| Parameter | Value | Interpretation |

|---|---|---|

| RMSD of Ligand (Å) | 1.5 ± 0.3 | Indicates stable binding of the ligand in the active site. |

| RMSF of β-lactam ring (Å) | 0.5 ± 0.1 | Shows low flexibility, suggesting a rigid core structure. |

| RMSF of Phenylglycine side chain (Å) | 2.1 ± 0.5 | Highlights higher flexibility of the side chain, allowing it to adapt to the binding pocket. |

| Hydrogen Bond Occupancy (C=O···H-NSer) | > 85% | A persistent hydrogen bond crucial for orienting the drug for acylation. |

| Average H-Bond Distance (Å) | 2.8 ± 0.2 | Typical distance for a strong hydrogen bond in a biological system. |

Quantum chemical calculations, particularly methods like Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), are employed to study the electronic structure and reactivity of molecules. nih.govresearchgate.net These methods are invaluable for understanding the mechanism of action of antibiotics like cephalexin and the influence of isotopic substitution on their chemical reactions.

The primary mechanism of action of β-lactam antibiotics involves the acylation of a serine residue in the active site of bacterial transpeptidases (PBPs). nih.gov Conversely, bacterial resistance is often mediated by β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive. nih.govnih.gov Quantum chemical calculations can model these reaction pathways and determine the associated energy barriers.

Studies on the hydrolysis of cephalexin and other cephalosporins have revealed the intricate electronic and structural changes that occur during the reaction. nih.govresearchgate.net For example, QM/MM simulations of the acylation of cefalexin by the Toho-1 β-lactamase have shown that the reaction pathway and its energy barrier are highly dependent on the specific interactions within the enzyme's active site. nih.govrsc.org One study calculated a prohibitively high energy barrier of 26.5 kcal/mol for a pathway involving Glu166 as the general base, while an alternative pathway involving Lys73 had a more feasible barrier of 13.7 kcal/mol. rsc.org

The substitution of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govacs.orgwikipedia.org This effect arises from the difference in the zero-point vibrational energy between a C-H and a C-D bond. The heavier deuterium atom leads to a lower vibrational frequency and a lower zero-point energy. If the C-H bond is broken or significantly altered in the rate-determining step of a reaction, the reaction will be slower for the deuterated compound, resulting in a "normal" KIE (kH/kD > 1). princeton.edulibretexts.org

In the context of β-lactamase catalysis, solvent deuterium KIEs have been studied to probe the role of proton transfers in the reaction mechanism. nih.govacs.org For some β-lactamases, inverse solvent isotope effects (kH2O/kD2O < 1) have been observed, suggesting that the transition state is more stabilized in D2O. nih.gov Beta-secondary deuterium KIEs, where deuterium is placed on a carbon adjacent to the reacting center, can provide information about changes in hybridization at the transition state. nih.govprinceton.edu Inverse secondary KIEs (kH/kD < 1) are often indicative of a change from sp2 to sp3 hybridization at the transition state, which is characteristic of the formation of a tetrahedral intermediate during β-lactam hydrolysis. nih.govacs.org

The following table summarizes representative calculated energy barriers and hypothetical KIE values for the hydrolysis of a cephalosporin analog, illustrating the impact of deuteration on reactivity.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Acylation Energy Barrier (kcal/mol) - Pathway 1 | 26.5 | Represents a kinetically unfavorable reaction pathway. rsc.org |

| Acylation Energy Barrier (kcal/mol) - Pathway 2 | 13.7 | Indicates a more probable enzymatic reaction pathway. rsc.org |

| Calculated Primary KIE (kH/kD) for C-H bond cleavage | ~3-5 (Hypothetical) | A significant value would suggest C-H bond breaking in the rate-determining step. |

| Calculated Secondary KIE (kH/kD) at β-carbon | ~0.9 (Hypothetical) | An inverse effect would be consistent with the formation of a tetrahedral intermediate. |

| Solvent Isotope Effect (kH2O/kD2O) | 0.85 ± 0.05 (Analog) | An inverse effect suggests a role for general base catalysis in the transition state. nih.gov |

Metabolic Fate and Pathway Elucidation Using D 2 Phenylglycine Cephalexinate D5 Preclinical Focus

In Vitro Biotransformation Studies in Subcellular Fractions (e.g., Liver Microsomes)

In vitro systems using subcellular fractions, such as liver microsomes, are fundamental in early preclinical drug development to investigate metabolism. nih.gov These fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolic reactions. nih.govansto.gov.aunih.gov

Identification of Deuterated Metabolites and Their Precursors

Cephalexin (B21000) itself is known to be metabolically stable, with a large proportion of the administered dose being excreted unchanged in the urine. jst.go.jpnih.govdrugbank.comwikipedia.org Studies in rats and mice have shown that cephalexin is efficiently absorbed and eliminated as the intact antibiotic, with no significant metabolism detected. jst.go.jpnih.gov Therefore, in in vitro incubations with liver microsomes, it is anticipated that D-(-)-2-Phenylglycine cephalexinate-d5 would exhibit high stability.

However, the D-(-)-2-Phenylglycine moiety, if cleaved from the cephalexin structure, could undergo metabolism. The primary metabolic pathway for D-phenylglycine involves transamination, catalyzed by enzymes like D-phenylglycine aminotransferase, to form phenylglyoxylic acid. nih.gov In the context of this compound, the deuterium (B1214612) atoms are located on the phenyl ring. While this position is not the primary site of enzymatic attack during transamination, the presence of deuterium could potentially influence secondary metabolic pathways, such as aromatic hydroxylation, although this is generally a minor route for this amino acid.

The primary precursor to any potential deuterated metabolite would be the parent compound, this compound. Given the known stability of the cephalexin core, the most likely, albeit minor, metabolic event would be the hydrolysis of the amide bond linking D-(-)-2-phenylglycine-d5 to the 7-amino-3-desacetoxycephalosporanic acid (7-ADCA) nucleus. This would yield deuterated D-phenylglycine (D-phenylglycine-d5) and 7-ADCA. Subsequent metabolism would then act on the D-phenylglycine-d5 fragment.

Potential deuterated metabolites that could be screened for in microsomal incubations include:

D-phenylglycine-d5 : Resulting from hydrolysis of the parent compound.

Phenylglyoxylic acid-d5 : The product of D-phenylglycine-d5 transamination.

Hydroxylated phenylglycine-d5 derivatives : Minor products from potential CYP-mediated oxidation of the deuterated phenyl ring.

Quantification of Metabolite Formation Rates

The quantification of metabolite formation is crucial for understanding the kinetics of drug metabolism. In preclinical studies, this is often performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. nih.govmdpi.commdpi.com

To quantify the formation rates of potential deuterated metabolites of this compound, a typical in vitro experiment would involve incubating the compound with liver microsomes and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system to support CYP enzyme activity. nih.gov Aliquots of the incubation mixture would be taken at various time points, and the reaction quenched. The samples would then be analyzed by LC-MS/MS to measure the concentrations of the parent compound and any identified metabolites.

The rate of formation for each metabolite can be determined by plotting its concentration against time. For enzymatic reactions following Michaelis-Menten kinetics, key parameters such as the maximum velocity (Vmax) and the Michaelis constant (Km) can be determined. nih.gov The intrinsic clearance (CLint) of the drug, a measure of the metabolic capacity of the liver, can then be calculated as the ratio of Vmax to Km. nih.gov

The deuterium kinetic isotope effect (KIE), where the C-D bond is cleaved more slowly than a C-H bond, can be quantified by comparing the formation rates of metabolites from the deuterated and non-deuterated parent compounds. nih.govplos.org The KIE is expressed as the ratio of the rates (kH/kD). nih.gov A significant KIE would indicate that C-H (or C-D) bond cleavage is a rate-determining step in the metabolic pathway. nih.govnih.gov

Table 1: Hypothetical In Vitro Metabolic Parameters for this compound and its Non-Deuterated Analog

| Compound | Putative Metabolite | Formation Rate (pmol/min/mg protein) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| D-(-)-2-Phenylglycine cephalexinate | Phenylglyoxylic acid | 0.8 | 1.2 |

| This compound | Phenylglyoxylic acid-d5 | 0.75 | 1.1 |

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available. The minor expected difference reflects that deuteration is not at a primary metabolic site.

Ex Vivo and In Vivo Metabolic Tracing in Animal Models

Moving from in vitro to in vivo studies in animal models provides a more comprehensive understanding of a drug's metabolic fate, incorporating the complexities of absorption, distribution, metabolism, and excretion (ADME).

Use of Deuterium Metabolic Imaging (DMI) in Preclinical Studies

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI) technique that can map the metabolic fate of deuterium-labeled substrates in vivo. semanticscholar.org While often used to trace the metabolism of endogenous molecules like glucose, the principles of DMI could be applied to track the distribution and potential metabolic conversion of a deuterated drug like this compound. semanticscholar.org

In a preclinical setting, an animal model would be administered the deuterated compound, and 2H-MRI scans would be acquired over time. This would allow for the visualization of the compound's accumulation in various tissues and organs. While DMI can provide spatial and temporal information on the deuterated species, its spectral resolution may be insufficient to distinguish between the parent drug and its deuterated metabolites without prior knowledge of their chemical shifts.

Analysis of Deuterated Products in Biological Samples

The definitive method for identifying and quantifying deuterated metabolites in vivo involves the collection and analysis of biological samples such as plasma, urine, and feces. nih.govnih.govfrontiersin.org Following administration of this compound to animal models (e.g., rats or mice), these biological matrices are collected over a time course.

LC-MS/MS is the analytical method of choice for these studies due to its ability to separate and specifically detect the parent drug and its deuterated metabolites. nih.govmdpi.com By comparing the mass spectra of the compounds found in the biological samples with those of the parent compound and synthesized reference standards, metabolites can be identified.

Given that cephalexin is primarily excreted unchanged in the urine, analysis of urine samples would be particularly important. nih.govnih.gov It is expected that the vast majority of the administered this compound would be detected in the urine as the intact molecule. Small quantities of deuterated D-phenylglycine and its subsequent metabolites might also be present. Plasma samples would provide information on the pharmacokinetics of the parent drug and the appearance and disappearance of any circulating metabolites. nih.gov

Table 2: Expected Distribution of Deuterated Species in Rat Biological Samples

| Biological Matrix | Expected Primary Deuterated Compound | Expected Minor Deuterated Metabolites | Analytical Technique |

| Plasma | This compound | D-phenylglycine-d5 | LC-MS/MS |

| Urine | This compound | D-phenylglycine-d5, Phenylglyoxylic acid-d5 | LC-MS/MS |

| Feces | Minimal | Minimal | LC-MS/MS |

Assessment of Metabolic Stability and its Enhancement by Deuteration

A primary motivation for using deuterium in drug design is to enhance metabolic stability by slowing the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen bond. nih.govjuniperpublishers.comresearchgate.net This is due to the kinetic isotope effect. nih.govnih.gov

However, deuteration could potentially reduce any minor oxidative metabolism occurring on the phenyl ring. This phenomenon, known as "metabolic shunting," can sometimes redirect metabolism to other parts of the molecule, though this is unlikely to be significant for a compound that is largely unmetabolized. nih.govjuniperpublishers.com The primary benefit of deuteration in this specific molecule may not be a significant enhancement of its already high metabolic stability, but rather its utility as a tracer for ADME studies.

In preclinical studies, the enhancement of metabolic stability is assessed by comparing the pharmacokinetic profiles of the deuterated and non-deuterated compounds. A slower clearance and longer half-life for the deuterated compound would indicate enhanced metabolic stability. juniperpublishers.com For this compound, it is hypothesized that its pharmacokinetic profile would be very similar to that of non-deuterated cephalexin, given the high intrinsic stability of the cephalexin core. wikipedia.org

Investigation of Metabolic Shunting and Altered Metabolic Profiles due to Deuteration

The introduction of deuterium into a drug molecule, such as in this compound, can significantly alter its metabolic fate through a phenomenon known as the kinetic isotope effect. researchgate.net This effect arises because the carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. researchgate.net Consequently, enzymatic reactions that involve the cleavage of this bond can be slowed down. This deceleration at a specific metabolic site can lead to "metabolic shunting" or "metabolic switching," where the metabolism of the drug is diverted towards alternative pathways that were previously minor or insignificant. nih.gov

While direct metabolic studies on this compound are not extensively published, the principles of metabolic shunting observed with other deuterated compounds provide a clear framework for its anticipated metabolic profile in preclinical models. nih.govosti.gov For a drug that is metabolized by multiple alternate pathways, deuteration at one of the metabolically active sites can depress reactions at that position. osti.gov This forces the drug down other biotransformation routes, potentially increasing the formation of different metabolites. nih.gov For instance, studies with deuterated caffeine (B1668208) demonstrated that deuteration of a single methyl group attenuated oxidation at that specific site while simultaneously inducing a significant metabolic shift to other non-deuterated positions. nih.gov

In the context of cephalexin, which is known to be largely excreted unchanged, even minor metabolic pathways could be altered by deuteration. drugbank.com The deuteration in the phenylglycine side chain or other positions of the cephalexinate-d5 molecule would be expected to reduce the rate of any metabolic processes involving the cleavage of those specific C-D bonds. This could potentially lead to a different ratio of metabolites compared to the non-deuterated parent drug. The successful application of a deuteration strategy to alter pharmacokinetics relies heavily on a thorough understanding of the metabolic and systemic clearance mechanisms, which can be species-dependent. researchgate.netplos.org Therefore, preclinical animal models are crucial for elucidating these shifts.

Table 1: Theoretical Example of Metabolic Shunting for a Hypothetical Deuterated Compound

| Metabolic Pathway | Non-Deuterated Compound (% of Total Metabolism) | Deuterated Compound (% of Total Metabolism) | Rationale for Shift |

| Pathway A (involves C-H bond cleavage at deuteration site) | 60% | 20% | Kinetic isotope effect slows this primary pathway. |

| Pathway B (alternative site) | 30% | 60% | Metabolism is shunted to this secondary pathway. |

| Pathway C (minor pathway) | 10% | 20% | Increased substrate availability for minor pathways. |

This table is a conceptual illustration of metabolic shunting based on established principles of deuterium isotope effects. nih.gov

Role of Gut Microbiota in the Biotransformation of Cephalexin Analogs in Animal Models

The gut microbiota plays a significant role in the metabolism of numerous orally administered drugs, and cephalosporins are no exception. nih.gov The complex ecosystem of the gut can perform a wide range of biotransformations that can influence the efficacy and metabolic profile of a drug. While cephalexin is noted for having a minimal impact on the intestinal microbiota compared to broader-spectrum cephalosporins, it still interacts with and is influenced by gut bacteria. nih.gov

In vitro human gut models, seeded with fecal slurry to simulate the conditions of the colon, have been instrumental in studying these interactions in a controlled setting. nih.gov These preclinical models demonstrate that cephalexin can cause shifts in the bacterial populations. nih.gov For example, the instillation of cephalexin has been associated with a temporary reduction in the populations of Bifidobacterium and Enterobacteriaceae. nih.gov However, populations of Clostridium species often remain unaffected. nih.gov These alterations in the microbial landscape can, in turn, affect the biotransformation of the drug itself.

One of the known biotransformation pathways for cephalexin is enzymatic hydrolysis, which can yield metabolites such as 7-aminodesacetoxycephalosporanic acid (7-ADCA). mdpi.com The enzymes responsible for such transformations can be of host or microbial origin. The composition and metabolic activity of the gut microbiota in animal models can therefore influence the extent to which cephalexin analogs are hydrolyzed or otherwise modified within the gastrointestinal tract. Studies using animal models are critical for understanding these complex interactions, as the gut microbiota can significantly modulate the function of intestinal transporters and metabolic enzymes, thereby affecting drug absorption and metabolism. nih.govmdpi.com For instance, research in rat models has highlighted the role of the PEPT1 transporter in the intestinal absorption of cephalexin, a process that can be influenced by the gut environment. nih.gov

Table 2: Observed Effects of Cephalexin on Bacterial Populations in an In Vitro Human Gut Model

| Bacterial Population | Effect of Cephalexin Instillation | Recovery Post-Withdrawal | Reference |

| Bifidobacterium spp. | Reduced recoveries | Did not recover to pre-antibiotic levels | nih.gov |

| Enterobacteriaceae | Reduced recoveries | Recovered to levels higher than pre-antibiotic | nih.gov |

| Bacteroides spp. | Initial decline followed by recovery | Recovered to levels higher than pre-antibiotic | nih.gov |

| Lactobacillus spp. | Reduced recoveries | Recovered to pre-antibiotic levels | nih.gov |

| Clostridium spp. | Recoveries remained unaffected | Not Applicable | nih.gov |

This data is derived from an in vitro chemostat model simulating the physiochemical conditions of the human colon, seeded with a human faecal slurry. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research with D 2 Phenylglycine Cephalexinate D5

Development and Validation of Quantitative Bioanalytical Assays for Preclinical Samples

The quantification of D-(-)-2-Phenylglycine cephalexinate-d5 and its non-deuterated analog, cephalexin (B21000), in preclinical biological samples such as plasma, urine, and tissue homogenates is fundamental to pharmacokinetic (PK) research. The development and validation of robust bioanalytical assays are critical for generating reliable data. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the predominant techniques employed for this purpose. nih.govnih.gov

For these assays, this compound serves as an ideal internal standard for the quantification of cephalexin. medchemexpress.com Because it has nearly identical physicochemical properties to the non-deuterated analyte, it behaves similarly during sample extraction and chromatographic separation. However, its increased molecular weight due to the five deuterium (B1214612) atoms allows it to be distinguished by a mass spectrometer, ensuring accurate quantification by correcting for any analyte loss during sample processing. researchgate.net

The validation of these bioanalytical methods is performed in accordance with stringent guidelines to ensure their reliability. nih.govjetir.org Key validation parameters include:

Linearity: The assay must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specified range. For cephalexin, methods have been validated over concentration ranges such as 1.0–120 μg/ml and 0.5 to 40 µg/mL. nih.govnih.gov

Accuracy and Precision: Accuracy reflects how close the measured values are to the true value, while precision measures the reproducibility of the results. For cephalexin assays, accuracy is typically required to be over 99%, with relative standard deviation (RSD) values for intraday and interday precision being less than 2%. nih.gov

Selectivity and Specificity: The assay must be able to unequivocally measure the analyte of interest without interference from endogenous components in the biological matrix or other related substances.

Recovery: This parameter assesses the efficiency of the extraction process, quantifying the amount of analyte recovered from the biological sample.

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

A typical reversed-phase HPLC (RP-HPLC) method might utilize a C18 column with a mobile phase consisting of a buffer and an organic solvent mixture, such as methanol (B129727) and sodium acetate (B1210297) buffer, with UV detection at a specific wavelength (e.g., 254 nm or 261 nm). nih.govjetir.orgresearchgate.net LC-MS methods offer superior sensitivity and selectivity, which is particularly crucial for detecting low-concentration metabolites or when using deuterated internal standards. nih.gov

Pharmacokinetic Profiling in Animal Models (e.g., Rodents)

Preclinical pharmacokinetic studies in animal models, most commonly rodents (mice and rats), are essential for characterizing how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.govpubpub.orgresearchgate.net These studies provide the foundational data needed to understand a compound's disposition in a biological system.

The use of labeled compounds is the gold standard for ADME studies because it allows for the quantitative tracking of the drug and all its metabolites. nih.govnih.govxenotech.com While this compound is a stable-isotope labeled compound, definitive mass balance and tissue distribution studies often employ radiolabeled versions of the drug, such as those containing Carbon-14 (¹⁴C) or Tritium (³H). nih.gov

For the parent compound, cephalexin, studies in animal models and humans show it is rapidly and well-absorbed from the gastrointestinal tract. drugbank.comnih.gov It is widely distributed into most body tissues and fluids. nih.gov The primary route of elimination for cephalexin is via the kidneys, with over 90% of the dose being excreted unchanged in the urine through both glomerular filtration and tubular secretion. drugbank.comnih.gov This high rate of renal excretion means that metabolism is not a significant route of clearance for cephalexin. drugbank.com

Studies using the deuterated analog, this compound, are particularly valuable for elucidating specific metabolic pathways, even minor ones, and for understanding transporter-mediated disposition without the complexities of handling radioactive material. researchgate.net

The half-life (t½) of a drug is the time it takes for the plasma concentration of the drug to decrease by half, while clearance (CL) is the volume of plasma cleared of the drug per unit of time. These are critical parameters in determining how long a drug remains in the body.

For non-deuterated cephalexin, the plasma half-life in subjects with normal renal function is relatively short, typically around 1 hour. nih.govmdpi.com Clearance is high, consistent with its efficient renal excretion. nih.gov

Table 1: Representative Pharmacokinetic Parameters of Non-Deuterated Cephalexin in Animal and Human Studies

This table presents data for the non-deuterated parent compound, cephalexin, to provide a baseline for understanding the pharmacokinetics of its deuterated analog.

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Half-life (t½) | Human | ~1.03 hours | nih.gov |

| Rat | ~0.81 hours (oral) | nih.gov | |

| Clearance (CL) | Human | ~214 mL/min | nih.gov |

| Rat | ~0.81 L/h/kg (oral) | nih.gov | |

| Volume of Distribution (Vd) | Human | 5.2-5.8 L | drugbank.com |

| Protein Binding | Human | 10-15% | drugbank.com |

| Bioavailability (Oral) | Human | ~90% | mdpi.com |

| % Excreted Unchanged in Urine | Human | >90% | drugbank.comnih.gov |

Target Engagement and Occupancy Studies in Non-Human Biological Systems

Target engagement studies are designed to confirm that a therapeutic agent binds to its intended molecular target within a biological system. rdcthera.comnih.gov For an antibiotic like cephalexin, the primary targets are penicillin-binding proteins (PBPs) located in the bacterial cell wall. drugbank.comnih.gov The inhibition of these enzymes disrupts peptidoglycan synthesis, leading to bacterial cell death. drugbank.com

Receptor occupancy (RO) assays, often utilizing flow cytometry, are powerful tools for quantifying the binding of a drug to its target on the cell surface. nih.govchampionsoncology.com In a preclinical setting, these assays can be used to establish a relationship between the dose of the drug, its concentration in the plasma (pharmacokinetics), and the extent and duration of target binding (pharmacodynamics). eurofins.com

To conduct such a study for this compound, one could use the labeled compound itself or a fluorescently tagged version of it. The assay would typically involve incubating target bacteria with varying concentrations of the drug. By using a detection reagent that can differentiate between bound and unbound PBPs, researchers can quantify the percentage of receptors that are occupied by the drug at different time points and concentrations. rdcthera.comnih.gov This information is crucial for understanding the concentration-effect relationship and for optimizing dosing regimens in later stages of drug development.

There are three common formats for RO assays: nih.gov

Free Receptor Assay: Measures the quantity of receptors not bound by the drug.

Bound Receptor Assay: Directly quantifies the receptors occupied by the drug.

Total Receptor Assay: Measures all target receptors, both bound and unbound.

These studies help to ensure that the drug is reaching its site of action and engaging its target effectively in a complex biological environment. nih.gov

Mathematical Modeling and Simulation of Deuterated Compound Disposition

Mathematical modeling and simulation are indispensable tools in modern pharmacokinetics for integrating complex datasets and predicting drug behavior. nih.gov Population pharmacokinetic (PopPK) modeling, using software like NONMEM, analyzes data from a group of subjects (e.g., a cohort of rodents) to quantify the relationship between drug concentrations and various physiological factors (covariates). nih.gov

For a compound like this compound, data from preclinical studies would be used to build a model that describes its absorption, distribution, and elimination. A typical model for cephalexin is a one- or two-compartment model with first-order absorption and elimination. nih.govresearchgate.net

The process involves:

Model Building: Developing a structural model (e.g., number of compartments) and a statistical model that accounts for inter-individual variability and residual error.

Parameter Estimation: The model is fitted to the experimental concentration-time data to estimate key pharmacokinetic parameters (e.g., CL, Vd, absorption rate constant Ka).

Covariate Analysis: The influence of factors like body weight or renal function on the PK parameters is investigated. For instance, a study on cephalexin in rats found that co-administration with quinapril (B1585795) significantly lowered its absorption rate constant and elimination clearance. nih.gov

Simulation: Once a model is validated, it can be used for Monte Carlo simulations to predict drug concentrations under different conditions and to explore the probability of achieving a therapeutic target. nih.gov

Data from studies using this compound can be incorporated into these models to refine the understanding of its disposition, particularly to isolate and quantify specific clearance pathways or transporter effects that might otherwise be difficult to discern.

Comparative Pharmacokinetic Analysis of Deuterated vs. Non-Deuterated Analogs

A direct comparative analysis of the pharmacokinetic profiles of this compound and its non-deuterated counterpart, cephalexin, is essential for understanding the effects of deuteration. researchgate.net Such studies are typically conducted in preclinical animal models, where both compounds are administered under identical conditions to allow for a direct comparison of their PK parameters.

The primary rationale for this comparison is to investigate the deuterium kinetic isotope effect (KIE). researchgate.net As previously mentioned, the KIE manifests when the cleavage of a C-H bond is a rate-determining step in a drug's metabolism. Replacing hydrogen with deuterium can slow this step, leading to:

Increased Half-Life (t½): The drug remains in the body for a longer period.

Decreased Clearance (CL): The rate of elimination from the body is reduced.

Table 2: Expected Comparative Pharmacokinetic Profile

This table provides a hypothetical comparison based on the known properties of cephalexin and the principles of the deuterium isotope effect.

| Pharmacokinetic Parameter | Cephalexin (Non-Deuterated) | This compound | Expected Outcome of Comparison | Rationale |

|---|---|---|---|---|

| Absorption (Ka, F) | Rapid and extensive | Expected to be similar | No significant difference | Passive transport and carrier-mediated uptake are generally not sensitive to isotopic substitution. mdpi.comnih.gov |

| Metabolism | Minimal (<10%) | Expected to be even lower | No significant difference in overall clearance | Since metabolism is not a major clearance pathway, slowing it further via KIE would have a negligible impact on total body clearance. drugbank.comresearchgate.net |

| Half-life (t½) | Short (~1 hr) | Expected to be very similar | No significant difference | Half-life is driven by renal clearance, which is not subject to the metabolic KIE. nih.gov |

| Clearance (CL) | High, primarily renal | Expected to be very similar | No significant difference | Dominated by active tubular secretion and glomerular filtration, which are unaffected by deuteration. nih.govnih.gov |

| Area Under Curve (AUC) | Dose-proportional | Expected to be very similar | No significant difference | As clearance and bioavailability are expected to be unchanged, the overall exposure should remain the same. nih.govnih.gov |

While deuteration may not significantly alter the systemic pharmacokinetics of a renally-cleared drug like cephalexin, the use of this compound remains invaluable for its role as a non-radioactive, stable internal standard in bioanalytical assays, ensuring the high-quality data required for all other aspects of preclinical and clinical development. medchemexpress.comresearchgate.net

Applications of D 2 Phenylglycine Cephalexinate D5 As a Research Tool

Internal Standard in Quantitative Bioanalysis via LC-MS/MS

In the field of bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), D-(-)-2-Phenylglycine cephalexinate-d5 is ideally suited for use as an internal standard (IS). aptochem.comnih.gov An internal standard is a compound added in a known quantity to samples, calibration standards, and quality controls to correct for analyte loss during sample processing and instrumental variability. kcasbio.comnih.gov The use of a stable isotope-labeled version of the analyte, such as cephalexin-d5 (B12403465) for the quantification of cephalexin (B21000), is considered the gold standard in bioanalytical methods. aptochem.comkcasbio.com This is because the deuterated standard co-elutes with the unlabeled analyte and exhibits nearly identical behavior during extraction and ionization, providing the most accurate correction for potential variations. aptochem.comgoogle.com